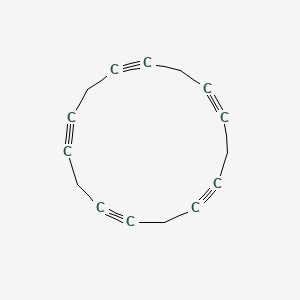
Cyclopentadeca-1,4,7,10,13-pentayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadeca-1,4,7,10,13-pentayne is an organic compound with the molecular formula C15H10 It is a polyacetylene, characterized by the presence of multiple triple bonds within a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadeca-1,4,7,10,13-pentayne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadeca-1,4,7,10,13-pentayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens, acids, or bases can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, alkanes, and oxygenated compounds.
Scientific Research Applications
Cyclopentadeca-1,4,7,10,13-pentayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: this compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Cyclopentadeca-1,4,7,10,13-pentayne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Cyclopentadeca-1,4,7,10,13-pentaene: Similar in structure but contains double bonds instead of triple bonds.
Cyclopentadeca-1,4,7,10,13-pentadiene: Contains fewer triple bonds and more double bonds.
Cyclopentadeca-1,4,7,10,13-pentane: Fully saturated version with single bonds only.
Uniqueness: Cyclopentadeca-1,4,7,10,13-pentayne is unique due to its high degree of unsaturation and the presence of multiple triple bonds within a cyclic structure. This gives it distinct chemical reactivity and potential for diverse applications compared to its saturated or less unsaturated counterparts.
Properties
CAS No. |
95339-41-6 |
|---|---|
Molecular Formula |
C15H10 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentadeca-1,4,7,10,13-pentayne |
InChI |
InChI=1S/C15H10/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1,6-7,12-13H2 |
InChI Key |
RAAHRJCPKDQHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C#CCC#CCC#CCC#CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















